molecular formula C6H4F3N5O B11085108 6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine

6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine

Cat. No.: B11085108
M. Wt: 219.12 g/mol
InChI Key: XHXUKLYWYPWHIL-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a tetrazole ring fused to a pyridazine ring, with a trifluoroethoxy group attached to the sixth position. This combination of functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile compound. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Fusion with Pyridazine: The tetrazole ring is then fused with a pyridazine ring through a series of condensation reactions. This step may involve the use of strong acids or bases to facilitate the fusion process.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridazine ring is replaced by the trifluoroethoxy group. This step often requires the use of a strong nucleophile and controlled reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of its ability to interact with specific molecular targets.

    Industry: In industrial applications, the compound is used in the development of advanced materials, including energetic materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine stands out due to the presence of the trifluoroethoxy group, which imparts unique chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C6H4F3N5O

Molecular Weight

219.12 g/mol

IUPAC Name

6-(2,2,2-trifluoroethoxy)tetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C6H4F3N5O/c7-6(8,9)3-15-5-2-1-4-10-12-13-14(4)11-5/h1-2H,3H2

InChI Key

XHXUKLYWYPWHIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=N2)OCC(F)(F)F

Origin of Product

United States

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